4-methyl-N-{2-[2-(3-nitrophenyl)vinyl]-8-quinolinyl}benzenesulfonamide
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Description
The compound is an organic molecule with a complex structure that includes a quinoline ring, a benzenesulfonamide group, and a nitrophenyl group. These groups are common in many pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The quinoline ring, the nitrophenyl group, and the benzenesulfonamide group would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive. The quinoline ring could potentially increase the compound’s stability .Future Directions
The future directions for research on this compound would depend on its intended use. If it’s being developed as a drug, then future research could focus on improving its efficacy and reducing any side effects. If it’s being used as a dye or a chemical reagent, then future research could focus on improving its stability or reactivity .
Properties
IUPAC Name |
4-methyl-N-[2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-8-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c1-17-8-14-22(15-9-17)32(30,31)26-23-7-3-5-19-11-13-20(25-24(19)23)12-10-18-4-2-6-21(16-18)27(28)29/h2-16,26H,1H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHOLCBBJQZZJX-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=C(C=C3)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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